Methyl 4-amino-2-fluoro-5-nitrobenzoate
Overview
Description
“Methyl 4-amino-2-fluoro-5-nitrobenzoate” is a chemical compound with the molecular formula C8H7FN2O4 . It has an average mass of 214.151 Da and a monoisotopic mass of 214.038986 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 4 oxygen atoms . Further structural analysis would require more specific data or computational chemistry methods.Chemical Reactions Analysis
Specific chemical reactions involving “this compound” are not detailed in the available resources. Nitro compounds, in general, can undergo a variety of reactions, including reduction to amines, and participation in nucleophilic substitution reactions .Scientific Research Applications
Synthesis of Key Intermediates
Methyl 4-amino-2-fluoro-5-nitrobenzoate is an important compound in synthetic organic chemistry, serving as a precursor or intermediate in the synthesis of various chemicals. One related compound, 2-Fluoro-4-bromobiphenyl, has been highlighted as a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The synthesis of 2-Fluoro-4-bromobiphenyl demonstrates the challenges and innovations in preparing fluorinated aromatic compounds, emphasizing the development of practical methods for large-scale production despite the use of hazardous reagents like methyl nitrite and the inherent difficulties in handling such volatile and potentially explosive materials (Qiu, Gu, Zhang, & Xu, 2009).
Drug Degradation Studies
The study of drug degradation processes, as seen in the case of nitisinone (NTBC), provides insights into the stability and safety of pharmaceutical compounds. Nitisinone, originally developed as a herbicide, found medical application in treating a rare hereditary metabolic disease, hepatorenal tyrosinemia. Research into its degradation under various conditions highlighted the formation of stable by-products, underscoring the importance of understanding chemical stability for both environmental impact and medical efficacy (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Nanotechnology and Sensing Applications
Nanostructured luminescent micelles incorporating nitroaromatic and nitramine explosives demonstrate the broader applicability of compounds like this compound in the development of sensors and materials for forensic applications. This research area explores the design of smart nanomaterials capable of detecting hazardous substances, showcasing the intersection of organic chemistry with materials science and supramolecular chemistry (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022).
Antimicrobial Preservatives
Compounds structurally related to this compound, such as methyl paraben, serve as antimicrobial preservatives in various products, including foods, drugs, and cosmetics. The safety and efficacy of these compounds have been extensively reviewed, confirming their role in preventing microbial growth and ensuring product safety over extended periods (Soni, Taylor, Greenberg, & Burdock, 2002).
Mechanism of Action
Mode of Action
For instance, the nitro group can be reduced to an amine, and the amino group can act as a nucleophile in various reactions .
Action Environment
The action of Methyl 4-amino-2-fluoro-5-nitrobenzoate can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of other substances can affect its metabolism and excretion.
Properties
IUPAC Name |
methyl 4-amino-2-fluoro-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O4/c1-15-8(12)4-2-7(11(13)14)6(10)3-5(4)9/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQYZIKTOQINKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872871-50-6 | |
Record name | methyl 4-amino-2-fluoro-5-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.